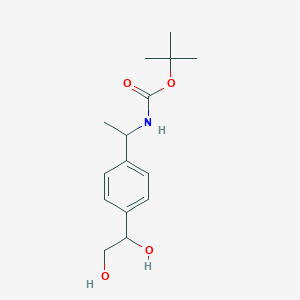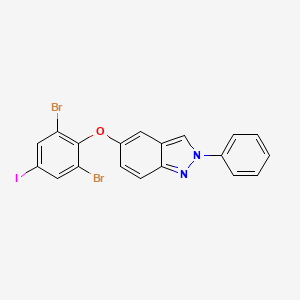
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is a complex organic compound with the molecular formula C19H11Br2IN2O . This compound is characterized by the presence of bromine, iodine, and phenyl groups attached to an indazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of phenol derivatives, followed by coupling with an indazole moiety . The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to achieve the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The phenyl and indazole groups can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of bromine and iodine atoms suggests that it may form strong interactions with proteins or nucleic acids, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole include:
- 3-(2,6-Dibromo-4-iodophenoxy)-N,N-dimethyl-propylamine
- 1-[3-(2,6-Dibromo-4-iodophenoxy)propyl]piperidine
- N-[3-(2,6-Dibromo-4-iodophenoxy)propyl]-2-nitrobenzenesulfonamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of bromine, iodine, and phenyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
918946-31-3 |
|---|---|
Molecular Formula |
C19H11Br2IN2O |
Molecular Weight |
570.0 g/mol |
IUPAC Name |
5-(2,6-dibromo-4-iodophenoxy)-2-phenylindazole |
InChI |
InChI=1S/C19H11Br2IN2O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H |
InChI Key |
SVFWAPYRNBRLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)

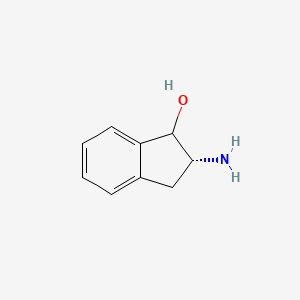
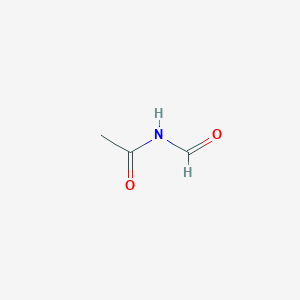
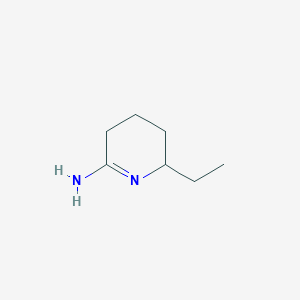
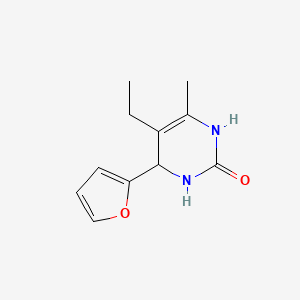
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)


